N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the cyanothiophene intermediate: This step involves the reaction of thiophene with cyanide sources under specific conditions to introduce the cyano group.
Amidation reaction: The cyanothiophene intermediate is then reacted with an amine to form the formamido group.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Final coupling: The trifluoromethyl-substituted thiophene carboxamide is coupled with the previously formed intermediate to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and thiophene moieties.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide can be compared with similar compounds, such as:
N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-methylthiophene-2-carboxamide: This compound lacks the trifluoromethyl group, which may affect its reactivity and properties.
N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)benzamide: This compound has a benzamide group instead of a thiophene carboxamide, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H16F3N3O2S2 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[2-[benzyl-[4-(trifluoromethyl)thiophene-2-carbonyl]amino]ethyl]-5-cyanothiophene-2-carboxamide |
InChI |
InChI=1S/C21H16F3N3O2S2/c22-21(23,24)15-10-18(30-13-15)20(29)27(12-14-4-2-1-3-5-14)9-8-26-19(28)17-7-6-16(11-25)31-17/h1-7,10,13H,8-9,12H2,(H,26,28) |
InChI Key |
PPROIAPPTPYTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNC(=O)C2=CC=C(S2)C#N)C(=O)C3=CC(=CS3)C(F)(F)F |
Origin of Product |
United States |
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